molecular formula C8H11N3 B11812260 (2-Cyclopropylpyrimidin-5-YL)methanamine

(2-Cyclopropylpyrimidin-5-YL)methanamine

Cat. No.: B11812260
M. Wt: 149.19 g/mol
InChI Key: MBAQPICCPSFZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyclopropylpyrimidin-5-YL)methanamine is a chemical compound of high interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. It features a pyrimidine ring, a privileged scaffold in pharmaceuticals, substituted with a cyclopropyl group and a primary amine functionality. These moieties make it a valuable building block for constructing more complex molecules targeting various biological pathways . Research indicates that pyrimidine derivatives similar to this compound are key structural components in the development of therapeutic agents for treating BRAF-associated diseases, including various cancers . The compound's structure allows for further derivatization, enabling researchers to explore its potential in modulating enzyme activity and signal transduction pathways critical in oncology . This product is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

(2-cyclopropylpyrimidin-5-yl)methanamine

InChI

InChI=1S/C8H11N3/c9-3-6-4-10-8(11-5-6)7-1-2-7/h4-5,7H,1-3,9H2

InChI Key

MBAQPICCPSFZRR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C=N2)CN

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropylpyrimidin 5 Yl Methanamine and Its Derivatives

Established Synthetic Pathways for Pyrimidine-5-methanamine Structures

The construction of the pyrimidine-5-methanamine core is a critical step in the synthesis of the target compound and its derivatives. Several reliable methods have been developed, primarily focusing on the transformation of a pre-existing pyrimidine (B1678525) ring.

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. In the context of pyrimidine-5-methanamine synthesis, this typically involves the reaction of a pyrimidine-5-carboxaldehyde with an amine source in the presence of a reducing agent.

The general mechanism proceeds through the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com A variety of reducing agents can be employed, with the choice often depending on the specific substrate and desired reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.comacs.org Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum catalysts is also a viable method. youtube.comyoutube.com

For instance, the reaction of a pyrimidine-5-carboxaldehyde with ammonia (B1221849) or an ammonium (B1175870) salt, followed by reduction, yields the primary amine. youtube.com The use of specific reagents like sodium triacetoxyborohydride is often favored due to its mildness and high selectivity. acs.org

Starting Material Reagents Product Key Features
Pyrimidine-5-carboxaldehydeAmine (e.g., NH₃), Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd)Pyrimidine-5-methanamineMild reaction conditions, good functional group tolerance. youtube.comacs.org
Ketone/Aldehyde DerivativesAmine, NaBH(OAc)₃, DCE, AcOHSubstituted AminesOne-pot procedure for synthesizing various amine derivatives. acs.org

Reduction of Nitrile Precursors to Amines

Another fundamental approach to synthesizing pyrimidine-5-methanamines is through the reduction of a pyrimidine-5-carbonitrile precursor. The cyano group is a versatile functional group that can be readily converted to a primary amine.

A variety of reducing agents are effective for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines and is often used in dry ether or tetrahydrofuran (B95107) (THF). researchgate.net Other common methods include catalytic hydrogenation with catalysts like Raney nickel or platinum, often under pressure. researchgate.net More recently, methods using ammonia borane (B79455) under thermal conditions have been developed as a catalyst-free option. organic-chemistry.org The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. researchgate.net

Starting Material Reducing Agent Product Conditions
Pyrimidine-5-carbonitrileLiAlH₄Pyrimidine-5-methanamineDry ether or THF. researchgate.net
Pyrimidine-5-carbonitrileH₂/Raney Ni or H₂/PtPyrimidine-5-methanamineOften requires elevated pressure. researchgate.net
Pyrimidine-5-carbonitrileAmmonia boranePyrimidine-5-methanamineThermal decomposition, catalyst-free. organic-chemistry.org
Aromatic NitrilesRuthenium-catalysed transfer-hydrogenationPrimary AminesIsopropanol as solvent and reducing agent in a continuous flow system. organic-chemistry.org

The synthesis of the pyrimidine-5-carbonitrile precursors themselves is often achieved through multicomponent reactions, such as the Biginelli reaction or similar cyclocondensations involving an aldehyde, a urea (B33335) or thiourea (B124793) derivative, and a compound with an active methylene (B1212753) group like malononitrile. ias.ac.in

Functional Group Interconversions on Pyrimidine Cores

The synthesis of pyrimidine-5-methanamine derivatives can also be achieved through the manipulation of other functional groups on the pyrimidine ring. These interconversions allow for the strategic introduction of the aminomethyl group at a later stage of the synthesis.

One such method involves the reduction of a 5-hydroxymethylpyrimidine, which can be obtained by reducing the corresponding ester. For example, a 5-ethoxycarbonylpyrimidine can be reduced to the 5-hydroxymethylpyrimidine using a reducing agent like lithium aluminum hydride (LiAlH₄). mdpi.com This alcohol can then be converted to a leaving group (e.g., a tosylate or halide) and subsequently displaced by an amine or an amine equivalent.

Furthermore, ring transformation reactions can be utilized, where the pyrimidine ring itself is altered. For instance, quaternization of the pyrimidine ring can make it more susceptible to nucleophilic attack, potentially leading to ring-opening and re-cyclization to form different heterocyclic structures, though this is a more complex approach. wur.nl

Cyclopropyl (B3062369) Group Introduction Strategies

The incorporation of the cyclopropyl moiety is a defining feature of (2-Cyclopropylpyrimidin-5-YL)methanamine. This can be accomplished either by starting with a cyclopropyl-containing building block or by forming the cyclopropane (B1198618) ring on a pre-existing pyrimidine intermediate.

Pre-functionalization of Cyclopropyl-Containing Building Blocks

A common and often more straightforward approach is to utilize a building block that already contains the cyclopropyl group. These pre-functionalized starting materials can then be incorporated into the pyrimidine ring through various cyclization reactions.

For example, a cyclopropyl-substituted amidine or a similar precursor can be reacted with a three-carbon component to construct the pyrimidine ring. This strategy benefits from the commercial availability of many cyclopropyl-containing starting materials. nih.govresearchgate.net Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to attach a cyclopropyl group to a pre-existing pyrimidine ring that has been functionalized with a suitable leaving group (e.g., a halogen) or a boronic acid/ester. acs.orgresearchgate.net

Cyclopropylation Reactions on Pyrimidine Intermediates

Alternatively, the cyclopropane ring can be constructed directly on a pyrimidine intermediate. This can be achieved through various cyclopropanation reactions. One of the classic methods is the Simmons-Smith reaction, which involves the use of a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple.

More modern methods include transition-metal-catalyzed cyclopropanations using diazo compounds. rsc.org Michael-initiated ring closure (MIRC) reactions are another powerful tool for forming cyclopropane rings. rsc.org These reactions involve the addition of a nucleophile to an activated alkene followed by an intramolecular cyclization. rsc.org

Advanced Synthetic Techniques Applicable to this compound

The construction of the this compound framework can be approached through various modern synthetic strategies. These methods offer advantages in terms of efficiency, selectivity, and the ability to generate diverse libraries of derivatives for further study.

Multicomponent Reactions (MCRs) for Pyrimidine Assembly

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly convergent and atom-economical, making it an attractive strategy for the synthesis of substituted pyrimidines.

One notable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with alcohols. rsc.orgmdpi.com This method allows for the regioselective synthesis of unsymmetrically substituted pyrimidines. rsc.orgmdpi.com For the synthesis of a 2-cyclopropylpyrimidine (B1313821) core, cyclopropanecarboxamidine could be employed as a key building block. The other components would be chosen to install the necessary functionality at the 5-position, which could later be converted to a methanamine group.

Another relevant MCR approach is the synthesis of pyrano[2,3-d]pyrimidines, which often involves the reaction of barbituric acid, malononitrile, and an aldehyde. nih.gov While this specific fused ring system is not the target, the underlying principles of pyrimidine ring formation through the condensation of multiple components are applicable. Theoretical studies on the mechanism of MCRs for the synthesis of related pyrido[2,3-d]pyrimidines have provided valuable insights into the reaction pathways, which can aid in the design of new synthetic routes. goettingen-research-online.deacs.org The use of MCRs in the synthesis of active pharmaceutical ingredients highlights the industrial relevance of this strategy. nih.gov

MCR StrategyKey ReactantsPotential for this compound Synthesis
Iridium-Catalyzed Amidine-Alcohol CondensationCyclopropanecarboxamidine, various alcoholsDirect formation of the 2-cyclopropylpyrimidine core.
Pyrano[2,3-d]pyrimidine SynthesisBarbituric acid, malononitrile, aldehydeDemonstrates general principles of pyrimidine ring formation.
Pyrido[2,3-d]pyrimidine SynthesisBenzaldehyde, Meldrum's acid, 6-aminouracilProvides mechanistic understanding of related MCRs.

Transition-Metal Catalyzed Reactions for Pyrimidine Functionalization

Transition-metal catalysis offers a versatile and powerful platform for the functionalization of pre-existing pyrimidine rings. These methods allow for the precise introduction of substituents at specific positions, which is crucial for the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly relevant for the functionalization of pyrimidines.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of synthesizing the target molecule, this reaction could be used to introduce the cyclopropyl group at the 2-position of a pre-functionalized pyrimidine ring (e.g., a 2-halopyrimidine) using cyclopropylboronic acid or its derivatives. chemrxiv.org Alternatively, a 5-halopyrimidine could be coupled with a suitable organoboron reagent to introduce a precursor to the methanamine group. A particularly relevant example is the Suzuki-Miyaura cross-coupling of aryl and heteroaryl chlorides with potassium Boc-protected aminomethyltrifluoroborate, which provides a direct method for introducing a protected aminomethyl group. researchgate.net This air-stable reagent, coupled with a palladium catalyst and a suitable ligand such as SPhos or XPhos, allows for the efficient synthesis of Boc-protected aminomethylarenes and -heteroarenes. researchgate.net

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. rsc.orgmdpi.com This reaction could be employed to introduce an amino group at the 5-position of a 2-cyclopropyl-5-halopyrimidine. The resulting aniline (B41778) derivative could then be further elaborated to the desired methanamine. The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of amines and aryl halides, including those with complex functional groups. rsc.orgmdpi.com A recent development, termed "aminative Suzuki-Miyaura coupling," allows for the formation of diaryl amines from aryl halides and boronic acids in a single step, further highlighting the versatility of palladium catalysis. researchgate.netacs.org

ReactionSubstratesProductRelevance to Target Synthesis
Suzuki-Miyaura2-Halo-5-substituted pyrimidine + Cyclopropylboronic acid2-Cyclopropyl-5-substituted pyrimidineIntroduction of the cyclopropyl group.
Suzuki-Miyaura2-Cyclopropyl-5-halopyrimidine + Potassium Boc-aminomethyltrifluoroborateBoc-protected this compoundDirect introduction of the protected methanamine group.
Buchwald-Hartwig2-Cyclopropyl-5-halopyrimidine + Amine5-Amino-2-cyclopropylpyrimidine derivativeIntroduction of a nitrogen-based functional group at the 5-position.

Direct C–H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. goettingen-research-online.de The pyrimidine ring possesses several C–H bonds that can be selectively functionalized using transition-metal catalysts.

The direct C–H functionalization of pyrimidines has been the subject of extensive research, with methods developed for arylation, alkylation, and other transformations. mdpi.com Of particular relevance is the functionalization at the C5 position of the pyrimidine ring. nih.gov While direct C–H activation to install a cyclopropyl or a methanamine group in a single step is challenging, this strategy could be employed to introduce other functional groups that can be subsequently converted to the desired moieties. For instance, a directing group approach could be used to guide a metal catalyst to a specific C–H bond, enabling its selective functionalization. goettingen-research-online.de The pyrimidine nitrogen itself can act as a directing group in some C–H activation reactions. nih.gov

Copper-catalyzed reactions offer a cost-effective and versatile alternative to palladium-catalyzed methods for the functionalization of heterocycles. Copper catalysis is particularly effective for the formation of carbon-nitrogen and carbon-carbon bonds.

Copper-catalyzed amination of halo-heterocycles is a well-established method that could be applied to a 2-cyclopropyl-5-halopyrimidine to introduce an amino group at the 5-position. nih.gov Another potential route involves the copper-catalyzed cyanation of a C–H bond on the pyrimidine ring, followed by reduction of the resulting nitrile to the methanamine. acs.org The Rosenmund-von Braun reaction, which is the cyanation of aryl halides using copper(I) cyanide, is a classic example of this type of transformation. Modern variations of this reaction often use catalytic amounts of copper and are compatible with a wider range of functional groups.

Ruthenium catalysts have shown great promise in a variety of organic transformations, including the synthesis and functionalization of heterocyclic compounds. Ruthenium-catalyzed MCRs have been developed for the synthesis of highly substituted pyrimidines from amidines and alcohols, offering a potential route to the 2-cyclopropylpyrimidine core. rsc.orgmdpi.com

Green Chemistry Approaches in Pyrimidine Synthesis

Modern organic synthesis places a strong emphasis on environmentally benign methods, and the production of pyrimidine derivatives is no exception. benthamdirect.compowertechjournal.com Green chemistry principles are applied to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.gov

Key green approaches applicable to the synthesis of the this compound scaffold include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and increase yields for the cyclization reactions that form the pyrimidine ring. benthamdirect.com It is also effective for subsequent modifications, such as nucleophilic substitution reactions.

Ultrasound-Induced Synthesis: Sonication provides mechanical energy to the reaction mixture, which can enhance reaction rates and yields, particularly in heterogeneous reactions. benthamdirect.com This method has been successfully used for the cyclization reactions to form pyrimidine rings. nih.gov

Solvent-Free and Catalyst-Free Reactions: Performing reactions without a solvent, often using techniques like grinding or ball milling, minimizes the use and disposal of hazardous organic solvents. nih.govbenthamdirect.com Some pyrimidine syntheses can be achieved under these conditions, significantly improving the environmental footprint of the process.

Use of Greener Solvents and Catalysts: When solvents are necessary, the focus shifts to environmentally friendly options like water or ethanol (B145695). Furthermore, the use of reusable, non-toxic catalysts, such as certain metal complexes or organocatalysts, is a cornerstone of green pyrimidine synthesis. acs.orgresearchgate.net For the reduction of a nitrile or aldehyde precursor to this compound, greener reducing agents like sodium borohydride in ethanol or catalytic hydrogenation are preferred over more hazardous reagents like lithium aluminum hydride (LAH). nih.gov

Green Chemistry TechniqueApplication in Pyrimidine SynthesisBenefits
Microwave Irradiation Ring-forming cyclization reactions, substitution reactions.Reduced reaction times, improved yields. benthamdirect.com
Ultrasonic Irradiation Cyclization and condensation reactions.Enhanced reaction rates, applicable to heterogeneous systems. nih.gov
Ball Milling/Grinding Solvent-free condensation to form pyrimidine rings.Eliminates solvent use, simple procedure. benthamdirect.com
Catalytic Hydrogenation Reduction of nitrile or aldehyde precursors to the amine.Avoids hazardous metal hydrides, produces water as a byproduct.

Solid-Phase and Solution-Phase Combinatorial Synthesis

Combinatorial chemistry enables the rapid synthesis of large libraries of related compounds for screening purposes, which is crucial in drug discovery. Both solid-phase and solution-phase synthesis strategies are applicable to the generation of derivatives of this compound. powertechjournal.com

Solid-Phase Organic Synthesis (SPOS): In this approach, the pyrimidine core or a precursor is attached to a solid support, such as a polymer resin. nih.gov Subsequent reactions are carried out, and excess reagents and byproducts are easily removed by washing the resin. nih.gov This is particularly advantageous for creating libraries of N-substituted derivatives of this compound. For example, a resin-bound 2-cyclopropylpyrimidine-5-carbaldehyde (B1593253) could be subjected to various amines in a parallel synthesizer to generate a library of secondary amines after reductive amination and cleavage from the support. The synthesis of N-(pyrimidin-2-yl)amino acid amides has been successfully demonstrated using solid-phase techniques.

Solution-Phase Combinatorial Synthesis: This method involves carrying out reactions in solution, often using techniques that allow for the purification of products without traditional chromatography, such as liquid-liquid extraction or crystallization. This approach can be faster for developing initial reaction conditions and can be scaled up more easily than solid-phase methods. The synthesis of bicyclic privileged structures, which can include pyrimidine cores, often utilizes solution-phase combinatorial approaches. powertechjournal.com

Synthesis StrategyDescriptionAdvantages for Derivative Synthesis
Solid-Phase Synthesis The molecule is built step-by-step on a polymer bead.Simplified purification, amenable to automation. nih.govnih.gov
Solution-Phase Synthesis Reactions are performed in solution, often in parallel.Faster optimization, easier scale-up. powertechjournal.com

Purity and Characterization of Synthetic Products

Ensuring the purity and confirming the chemical structure of this compound and its derivatives are critical steps that rely on a combination of chromatographic and spectroscopic techniques.

Spectroscopic Methods for Structure Elucidation (e.g., NMR, MS)

Spectroscopic methods provide detailed information about the molecular structure and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. For this compound, ¹H NMR would show characteristic signals for the cyclopropyl protons, the methylene protons of the methanamine group, and the aromatic protons on the pyrimidine ring. For the precursor, 2-cyclopropylpyrimidine-5-carbaldehyde, a distinct singlet for the aldehyde proton would be observed at a downfield chemical shift (around 10 ppm). rsc.org

Mass Spectrometry (MS): MS provides the molecular weight of the compound, which is a crucial piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information. Electrospray ionization (ESI) is a common technique used for the analysis of pyrimidine intermediates. acs.org

Spectroscopic TechniqueInformation Obtained
¹H NMR Number, connectivity, and chemical environment of hydrogen atoms.
¹³C NMR Number and chemical environment of carbon atoms.
Mass Spectrometry (MS) Molecular weight and molecular formula (HRMS).

Chromatographic Purification Techniques (e.g., HPLC, Column Chromatography)

Chromatographic methods are essential for separating the desired product from unreacted starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique used for both the analysis of purity and the purification of compounds. nih.gov Reversed-phase HPLC is commonly used for pyrimidine derivatives, where a nonpolar stationary phase is used with a polar mobile phase. acs.org The purity of the final product can be quantified by integrating the peak area in the chromatogram. Preparative HPLC can be used to isolate pure samples of the target compound.

Column Chromatography: For larger scale purifications, traditional column chromatography using silica (B1680970) gel is a standard and cost-effective method. The choice of solvent system (eluent) is critical for achieving good separation. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. arkat-usa.org

Purification TechniqueScalePrinciple
Column Chromatography Milligrams to gramsSeparation based on differential adsorption to a solid stationary phase (e.g., silica gel).
HPLC Micrograms to gramsHigh-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. acs.org

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. scispace.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous proof of the compound's structure, including bond lengths, bond angles, and stereochemistry. nih.gov

While a specific crystal structure for this compound is not publicly available, X-ray studies of related pyrimidine derivatives have provided valuable insights into the effects of substituents on the geometry of the pyrimidine ring. scispace.com For example, studies on 2-substituted pyrimidines have detailed how different groups at this position influence the bond lengths and angles within the heterocycle. acs.org Similarly, crystal structures of 5-substituted pyrimidines have been reported, which are crucial for understanding the solid-state packing and intermolecular interactions. nih.gov Obtaining a crystal structure of this compound would confirm the planarity of the pyrimidine ring and the orientation of the cyclopropyl and methanamine substituents.

Computational Chemistry and Mechanistic Studies

Molecular Modeling and Simulation

Beyond quantum calculations of single molecules, molecular modeling and simulation techniques are used to study how molecules interact with their environment, such as with proteins or in a crystalline state. acs.orgtandfonline.com Molecular docking, a prominent modeling technique, predicts the preferred orientation of a ligand when bound to a target protein. wjarr.comacs.org

In studies of pyrimidine (B1678525) derivatives, docking simulations are often used to explore their potential as therapeutic agents. acs.orgacs.org The optimized molecular geometry, typically obtained from DFT calculations, serves as the input for the docking program. wjarr.com The program then evaluates various binding poses within the protein's active site, scoring them based on binding energy. For example, various pyrimidine derivatives have been docked into the active sites of kinases and cyclooxygenases to assess their binding affinity and identify key interactions, such as hydrogen bonds. wjarr.comacs.org Molecular modeling of (2-Cyclopropylpyrimidin-5-YL)methanamine could similarly be used to screen for potential biological targets and to understand the specific intermolecular interactions, like hydrogen bonds from the amine group or hydrophobic interactions from the cyclopropyl (B3062369) ring, that govern its binding.

Mechanistic Pathways of Pyrimidine Ring Formation and Transformation

The synthesis of the pyrimidine ring, the central scaffold of the title compound, can be computationally modeled to understand its reaction mechanisms. These models calculate structural, energetic, and electronic characteristics of the molecules involved at each stage. science.org.ge

The formation of a pyrimidine ring involves a series of steps that can be mapped along a reaction coordinate, which is an abstract, one-dimensional coordinate representing the progress of the reaction. wikipedia.org This coordinate often corresponds to a changing geometric parameter, like a bond length or angle. wikipedia.org Plotting the potential energy against the reaction coordinate creates a profile that shows the energy landscape of the reaction, including the transition states. wikipedia.org

In a modeled synthesis of an unsubstituted pyrimidine, the first stage involves the interaction of malonaldehyde with urea (B33335) to form an enolic product. science.org.ge This process goes through a transition state, and the energy diagram reveals an activation energy (ΔE#) of 119.0 kJ/mol and a reaction energy (ΔE) of -57.9 kJ/mol, indicating an exothermic step. science.org.ge The subsequent stage, forming a quasicyclic product, has a lower activation energy of 34.5 kJ/mol. science.org.ge The final cyclization to form the pyrimidine ring is also an exothermic process with a significant energy release (ΔE = -162.7 kJ/mol). science.org.ge

The identification of transition states is crucial; these are first-order saddle points on the potential energy surface, confirmed by vibrational harmonic analysis showing a single negative eigenvalue. researchgate.net For complex reactions, the intrinsic reaction coordinate (IRC) is calculated to define the reaction path of steepest descent from the saddle point. researchgate.net

Transformations of the pyrimidine ring, such as amination, can also occur through mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway. nih.gov

More detailed computational studies using molecular dynamics (MD) simulations show the specific interactions between pyrimidine and solvent molecules like water. nih.govacs.org In an aqueous environment, the pyrimidine ring accepts one hydrogen bond at each of its two nitrogen atoms. nih.govacs.org These interactions cause minor geometric distortions and can break the molecule's symmetry. nih.gov Even small deviations from C2v symmetry, induced by the solvent, can significantly impact the molecule's properties by suppressing interference between the two nitrogen sites. nih.govacs.org The primary effect of solvation on the pyrimidine ring's C–N bonds is to elongate them compared to the optimized gas-phase geometry. nih.govacs.org

Structure-Activity Relationship (SAR) Modeling

SAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are crucial for designing new, more potent molecules. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational technique that correlates variations in the physicochemical properties of a group of compounds with changes in their biological activities. nih.gov For pyrimidine derivatives, QSAR studies have been successfully applied to understand their potential as therapeutic agents. nih.govnih.gov

In one study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, both multiple linear regression (MLR) and artificial neural network (ANN) methods were used to build QSAR models. nih.govnih.govmui.ac.ir The ANN model showed superior predictive power, with a high coefficient of determination (R² = 0.998), indicating that a nonlinear model was better suited for the complex structure-activity relationships. nih.govmui.ac.ir Other 2D-QSAR studies on different pyrimidine series have also yielded robust models for predicting anticancer activity. aip.orgmdpi.com These studies help identify the key structural requirements for biological activity and can guide the design of new compounds with enhanced potency. aip.org

Below is an interactive table summarizing QSAR studies on various pyrimidine derivatives.

Pyrimidine Series Target/Activity Modeling Methods Key Statistical Parameters Reference(s)
Furopyrimidines & ThienopyrimidinesVEGFR-2 InhibitionMLR, ANNANN Model: R² = 0.998, a lower RMSE and higher Q² than the MLR model. nih.gov, mui.ac.ir, nih.gov
Pyrazolo[3,4-d]pyrimidinesc-Src InhibitionHeuristic, Best MLRGood correlation between experimental and predicted activity. aip.org
Pyrimidine-Coumarin-TriazolesAnti-Breast Cancer (MCF7)2D-QSARBest models had r² value of 0.99. mdpi.com

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that explains the relationship between the biological activity of molecules and their 3D shape and electrostatic properties. researchgate.netacs.org The method involves aligning a series of molecules and calculating their steric and electrostatic fields at various points on a 3D grid. researchgate.net

A CoMFA study on fluorinated hexahydropyrimidine (B1621009) derivatives developed a highly predictive model for their cytotoxic activities. nih.gov The best model achieved a non-cross-validated r² of 0.978, indicating a strong correlation. nih.gov In another study on pyrimidine derivatives as dual inhibitors of AP-1 and NF-kappaB, CoMFA was combined with molecular docking. nih.gov The resulting 3D-QSAR model helped to understand the preferred orientations of the compounds in the binding sites and provided guidance for selecting optimal substituents to enhance activity. nih.gov For instance, the analysis suggested that the R(2) substituent should be an H-N-thienyl or CH(3)-N-thienyl group for better inhibition. nih.gov

Contour maps generated from CoMFA and related CoMSIA models visually represent the regions where changes in steric, electrostatic, or hydrophobic fields will affect biological activity, providing crucial insights for drug design. nih.govrsc.org

Below is an interactive table summarizing CoMFA studies on pyrimidine derivatives.

Pyrimidine Series Target/Activity Key Statistical Parameters Key Findings from Contour Maps/Model Reference(s)
Fluorinated HexahydropyrimidinesCytotoxic ActivityCoMFA: r² = 0.978, CoMSIA: r² = 0.999Models provide understanding of mechanism and SAR. nih.gov
General Pyrimidine SubstituentsAP-1 & NF-kappaB InhibitionSatisfying statistical quality and prediction ability.Docking analysis agreed with CoMFA model; identified optimal substituents at R(2), R(4), and R(5) positions. nih.gov
Pyrimidine-based FAK inhibitorsFAK InhibitionCoMSIA/HD model: Q² = 0.699, R² = 0.931Hydrophobic and donor fields have a significant impact on bioactivity. rsc.org

Molecular Interaction Analysis

Hydrogen Bonding Networks in Pyrimidine Derivatives

The pyrimidine scaffold, a core component of this compound, is well-known for its ability to form hydrogen bonds, which are critical for molecular recognition and biological function. nih.govacs.org The nitrogen atoms within the pyrimidine ring are primary hydrogen bond acceptors. nih.gov Studies using Raman spectroscopy and electronic structure computations on pyrimidine have shown that hydrogen-bonded networks, for example with water, induce significant shifts in certain vibrational modes. nih.govacs.org

In substituted pyrimidinones, which share structural similarities with the nitrogenous bases of DNA and RNA, N–H···O hydrogen bonds are a predominant and persistent feature, observed both in solution and in the solid crystalline state. nih.gov Quantum theory of atoms in molecules (QTAIM) analysis has quantified the energetics of these interactions in a series of pyrimidinone derivatives, revealing that N–H···O and C–H···O are the most significant intermolecular interactions. nih.gov The average energy for these robust hydrogen bonds was found to be approximately -21.64 kcal mol⁻¹, constituting a significant portion of the total stabilization energy. nih.gov

Table 2: Common Hydrogen Bonds in Pyrimidine Derivatives and Their Energetics

Bond Type Interaction Description Average Energy (kcal mol⁻¹)
N–H···O Hydrogen bond between a nitrogen-bound hydrogen and an oxygen atom. -16.55
C–H···O Hydrogen bond between a carbon-bound hydrogen and an oxygen atom. -6.48
C-H···N Weak interaction between a carbon-bound hydrogen and a ring nitrogen. Not specified

For this compound, the two nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. The primary amine of the methanamine substituent at the C5 position provides a hydrogen bond donor site, enabling the molecule to participate in complex hydrogen-bonding networks crucial for its interaction with biological targets.

Steric and Electronic Effects of Substituents

The biological activity of pyrimidine derivatives is highly dependent on the steric and electronic properties of their substituents. mdpi.comnih.gov Structure-activity relationship (SAR) studies on various series of substituted pyrimidines consistently demonstrate that the size, shape, and electronic nature of the groups attached to the pyrimidine core are critical determinants of efficacy. nih.gov

Electronic Effects: The electronic properties of substituents, such as their ability to withdraw or donate electrons, modulate the reactivity and interaction potential of the pyrimidine ring. mdpi.com For example, studies have shown that meta-substitution with an electron-withdrawing group can enhance the cytotoxic activity of certain pyrimidine compounds, likely by strengthening hydrogen bonds with the target. mdpi.com Halogen substituents (F, Cl, Br) are frequently incorporated into pyrimidine derivatives, as they can critically influence biological activity and improve bioavailability. nih.gov For instance, in one series of amino-pyrimidines, a meta-bromo substituent resulted in significantly higher antibacterial and antinociceptive properties compared to a para-bromo substitution, highlighting the importance of substituent position. nih.gov The aminomethyl group in this compound acts as a flexible, electron-donating group that can influence the electronic distribution within the pyrimidine ring and participate in key polar interactions.

Structure Activity Relationship Sar Studies of 2 Cyclopropylpyrimidin 5 Yl Methanamine Derivatives

Methodologies for SAR Derivations

The elucidation of SAR for (2-Cyclopropylpyrimidin-5-YL)methanamine derivatives involves a combination of rational design and high-throughput screening methodologies.

Rational drug design is a cornerstone of modern medicinal chemistry, allowing for the targeted synthesis of analogs with specific structural changes to probe their effects on biological activity. nih.gov This approach, when applied to this compound, involves the systematic modification of its core components: the cyclopropyl (B3062369) group, the pyrimidine (B1678525) scaffold, and the methanamine substituent.

For instance, to understand the role of the cyclopropyl group, analogs can be synthesized where it is replaced by other small alkyl or cyclic groups. Similarly, the substitution pattern on the pyrimidine ring can be altered, or the methanamine side chain can be elongated, branched, or incorporated into a cyclic system. The resulting compounds are then evaluated in biological assays to determine how these modifications influence their potency and selectivity. This iterative process of design, synthesis, and testing provides a detailed map of the SAR, guiding the development of more effective compounds. nih.govresearchgate.net

A key aspect of this rational approach is the use of computational modeling and molecular docking studies. acs.org By understanding the three-dimensional structure of the target protein, researchers can predict how different analogs of this compound might bind, allowing for a more focused and efficient synthetic effort.

In parallel with rational design, combinatorial chemistry offers a powerful tool for rapidly generating large and diverse libraries of compounds. nih.govacs.org This high-throughput approach allows for the exploration of a much wider chemical space than is feasible with traditional one-by-one synthesis. nih.gov For this compound derivatives, a combinatorial library could be constructed by reacting a variety of substituted pyrimidines with a range of cyclopropyl-containing building blocks and different amine functionalities. acs.orgcapes.gov.br

These libraries, often containing thousands or even millions of compounds, can then be subjected to high-throughput screening (HTS) to identify "hits" with the desired biological activity. technologynetworks.com HTS platforms can rapidly assess the effects of each compound in a specific assay, providing a wealth of data that can be used to identify initial SAR trends. moleculardevices.commoleculardevices.com The hits identified through this process can then become the starting point for more focused optimization efforts using rational design principles. rsc.org

Methodology Description Key Advantages
Rational Design Involves the design and synthesis of specific analogs based on a hypothesis about how structural changes will affect activity. nih.govAllows for a deep understanding of the SAR and can lead to highly optimized compounds.
Combinatorial Chemistry The rapid synthesis of large libraries of related compounds. nih.govacs.orgEnables the exploration of a vast chemical space and the identification of novel active scaffolds.
High-Throughput Screening The automated testing of large numbers of compounds for biological activity. technologynetworks.comProvides a rapid method for identifying hits from large compound libraries. moleculardevices.commoleculardevices.com

Impact of Cyclopropyl Moiety on Pyrimidine Scaffold Activity

The cyclopropyl group is a recurring motif in medicinal chemistry, valued for its unique structural and electronic properties that can significantly influence the pharmacological profile of a molecule. acs.orgnih.goviris-biotech.de

One of the most significant contributions of the cyclopropyl group is the introduction of conformational rigidity. iris-biotech.deresearchgate.net By locking a portion of the molecule into a more defined three-dimensional shape, the entropic penalty of binding to a target protein can be reduced, potentially leading to enhanced potency. nih.goviris-biotech.de In the context of the this compound scaffold, the cyclopropyl ring restricts the rotation of the bond connecting it to the pyrimidine ring. This can help to orient the other substituents on the pyrimidine ring in a more favorable conformation for binding to its biological target. researchgate.netresearchgate.net

This conformational constraint can also play a role in improving selectivity. By pre-organizing the molecule into a specific shape, it may bind more tightly to its intended target while having a lower affinity for off-target proteins, thereby reducing the potential for side effects. nih.gov

The cyclopropyl group also exerts distinct electronic effects. stackexchange.com Due to the high p-character of its C-C bonds, a cyclopropyl ring can interact with adjacent π-systems, such as the pyrimidine ring. acs.orgnih.gov This interaction can modulate the electron density of the pyrimidine ring, which in turn can influence its interactions with the target protein. acs.org The nature of this electronic contribution can be complex and is a subject of ongoing study, but it is clear that the cyclopropyl group is not merely a passive structural element. stackexchange.comresearchgate.net

Furthermore, the cyclopropyl group can influence the metabolic stability of a compound. The C-H bonds of a cyclopropyl ring are generally stronger than those in other alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This can lead to a longer half-life and improved pharmacokinetic properties.

Property Effect of Cyclopropyl Group Potential Consequence
Conformational Rigidity Restricts bond rotation. iris-biotech.deresearchgate.netEnhanced potency and selectivity. nih.goviris-biotech.de
Electronic Effects Modulates electron density of the pyrimidine ring. acs.orgnih.govstackexchange.comInfluences binding interactions. acs.org
Metabolic Stability Increased resistance to oxidative metabolism. hyphadiscovery.comImproved pharmacokinetic profile.

Positional Effects of the Methanamine Group

The position of the methanamine group on the pyrimidine ring is a critical determinant of biological activity. Structure-activity relationship studies have shown that moving this substituent to different positions can have a profound impact on a compound's pharmacological profile. rsc.org

For instance, in a series of pyrimidine derivatives, the placement of an amino group at the 2-position was found to be crucial for binding to the hinge region of certain kinases. acs.org In other cases, substitution at the 5-position has been shown to be optimal for activity against different targets. rsc.orgmdpi.com

The specific location of the methanamine group on the this compound scaffold will dictate its spatial relationship to the other parts of the molecule and, consequently, how it interacts with the binding site of its target. The basicity of the amine and its ability to form hydrogen bonds are key features that can be exploited in drug design. The optimal positioning of this group is therefore a key consideration in the development of any new derivative.

Systematic studies where the methanamine group is moved to other available positions on the pyrimidine ring (e.g., the 4- or 6-position) are essential for fully understanding the SAR of this compound class. Such studies can reveal which positions are tolerant of substitution and which are critical for maintaining or improving biological activity.

Modulation of Amino Group Reactivity and Protonation

The primary amino group of the methanamine side chain is a key determinant of the molecule's biological interactions. Its basicity, and therefore its protonation state at physiological pH, is crucial for forming ionic bonds and hydrogen bonds with target proteins, such as kinases. The protonation state of both the ligand and its receptor can significantly influence their recognition and binding. nih.gov The formation of a stable complex between a ligand and its receptor is often accompanied by changes in the protonation of surrounding residues. nih.gov

The reactivity of the amino group can be modulated by the electronic effects of substituents on the pyrimidine ring. Electron-withdrawing groups can decrease the pKa of the aminomethyl group, reducing its basicity, while electron-donating groups would have the opposite effect. This modulation is critical as the terminal hydrogen-bonding groups of a ligand are frequently involved in interactions with the target and can dictate the possible binding modes. nih.gov The unique arrangement of atoms in 2-aminopyrimidine (B69317) derivatives allows them to engage in various chemical interactions, including hydrogen bonding and dipole-dipole interactions, which can enhance their reactivity and binding affinity with biological targets.

Steric Hindrance and Accessibility

The accessibility of the key interacting moieties of this compound derivatives is governed by steric factors. The size and conformation of substituents on both the pyrimidine ring and the side chain can either facilitate or impede binding to a biological target.

The cyclopropyl group at the 2-position of the pyrimidine ring introduces a degree of conformational rigidity and a specific steric profile. While this group can contribute to favorable hydrophobic interactions within a binding pocket, its bulk can also lead to steric clashes if the pocket is constrained. For instance, in a study of 3-aminopyridin-2-one-based kinase inhibitors, the substitution of a 2-methylaminopyrimidine (B1361839) with a 2-cyclopropylaminopyrimidine maintained potent activity against several kinases, suggesting that the cyclopropyl group was well-tolerated in the binding sites of those particular enzymes. nih.gov

Similarly, modifications to the aminomethyl side chain can impact accessibility. Increasing the steric bulk around the nitrogen atom could hinder its ability to form crucial hydrogen bonds. The strategic placement of substituents is therefore essential to optimize the balance between enhanced binding interactions and the maintenance of necessary accessibility to the target site.

Influence of Substituent Variations on the Pyrimidine Ring and Side Chain

Exploration of Diverse Functional Groups

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The biological activity of pyrimidine-containing compounds is greatly influenced by the nature and position of their substituents. researchgate.net

In the context of kinase inhibition, the pyrimidine core often acts as a hinge-binding motif. nih.gov The introduction of various functional groups can enhance potency and selectivity. For example, the incorporation of a sulfonamide-bearing side chain at the 4-position of a pyrimidine ring has been shown to result in compounds that inhibit a smaller number of kinases, indicating improved selectivity. nih.gov In another study, a series of 2,4,5-substituted pyrimidine derivatives were synthesized, and it was found that an indole-aryl-substituted aminopyrimidine was a potent inhibitor of tubulin polymerization. nih.gov Furthermore, the introduction of 2-aminopyrimidine-based substituents has been shown to increase the potency of kinase inhibitors. nih.gov

The following table summarizes the effects of various substituents on the activity of pyrimidine derivatives, drawing from studies on related compounds.

Compound/Series Modification Effect on Activity Reference
2,4,5-trisubstituted pyrimidinesVaried substituents at positions 2, 4, and 5Exhibited potent CDK inhibition and anti-proliferative activities. nih.gov
Pyrimidine-sulfonamide analoguesIntroduction of key chemical substructuresCorrelated with BRAF V600E inhibitory activity. nih.gov
2,4,5-substituted pyrimidinesIndole-aryl-substituted aminopyrimidineExcellent inhibitor of tubulin polymerization with significant antiproliferative activity. nih.gov
3-aminopyridin-2-one derivativesIntroduction of 2-aminopyrimidine-based substituentsIncreased potency as kinase inhibitors. nih.gov

Halogenation Effects on Chemical Properties and Interactions

The introduction of halogen atoms onto the pyrimidine ring can significantly alter the chemical properties and biological interactions of this compound derivatives. Halogens can modify the electronic distribution within the molecule, influence its lipophilicity, and participate in specific interactions such as halogen bonding.

A quantitative structure-activity relationship (QSAR) study on halogenated pyrimidine derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase highlighted the importance of molecular descriptors influenced by halogenation in predicting biological activity. nih.gov In a study of cyclopropylamine (B47189) derivatives as histone demethylase KDM1A inhibitors, the decoration of a phenyl ring with halogen atoms, particularly at the meta position, led to a significant improvement in inhibitory activity. nih.gov This suggests that the strategic placement of halogens can enhance binding affinity.

The following table illustrates the impact of halogenation on the properties and activities of related pyrimidine and cyclopropylamine derivatives.

Compound/Series Halogenation Observed Effect Reference
Halogenated pyrimidine derivativesVaried halogen substituentsEffective descriptors for predicting inhibition of human dihydroorotate dehydrogenase. nih.gov
α-substituted cyclopropylamine derivativesHalogenation of a phenyl ringSignificant improvement of inhibitory activity against KDM1A. nih.gov
Pyrimidine-based kinase inhibitorsBromo substituent at the 5-positionTolerated by many kinases, leading to broader inhibition profiles. nih.gov

Derivatization at the Amine Nitrogen

Modification of the primary amine nitrogen in the methanamine side chain is a common strategy to explore the SAR of this compound derivatives. Acylation and alkylation of the amine can lead to changes in basicity, hydrogen bonding capacity, and steric bulk, all of which can profoundly affect biological activity.

For instance, in a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, the substituents on the piperazino nitrogen had a significant impact on their antihypertensive activity. nih.gov The synthesis of N-alkyl-N-substituted phenylpyridin-2-amine derivatives led to the discovery of a new class of tubulin polymerization inhibitors. nih.gov A notable example of a drug containing the (2-cyclopropylpyrimidin-5-yl) moiety is Plixorafenib (PLX8394), a BRAF inhibitor. In this complex molecule, the core is part of a larger structure where the amine functionality is effectively derivatized. nih.gov

The table below summarizes findings from studies on N-substituted amino pyrimidine and related structures.

Compound/Series Amine Derivatization Impact on Activity Reference
4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolinesCinnamoyl group on piperazino nitrogenSignificant antihypertensive activity. nih.gov
N-alkyl-N-substituted phenylpyridin-2-aminesN-alkylationResulted in a novel class of tubulin polymerization inhibitors. nih.gov
Plixorafenib (PLX8394)Complex derivatization of the (2-cyclopropylpyrimidin-5-yl) moietyPotent and selective BRAF inhibitor. nih.gov
2-(aminopyrimidinyl)thiazole-5-carboxamidesSubstitution on the amino groupIdentified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity.

Chemical Biology Investigations and Advanced Applications of 2 Cyclopropylpyrimidin 5 Yl Methanamine As a Chemical Scaffold

Design and Synthesis of Chemical Probes Based on the (2-Cyclopropylpyrimidin-5-YL)methanamine Scaffold

The development of chemical probes is essential for elucidating the biological functions of proteins and other biomolecules. The this compound scaffold is well-suited for this purpose, with the primary amine group serving as a key point for modification and attachment of reporter tags. The synthesis of such probes typically involves the reaction of the aminomethyl group with an activated form of the desired tag.

Fluorescently labeled probes are indispensable tools for visualizing biological processes in living cells. The primary amine of this compound provides a convenient site for the covalent attachment of fluorophores. Common strategies involve the reaction of the amine with N-hydroxysuccinimide (NHS) esters or isothiocyanates of fluorescent dyes.

A variety of fluorescent pyrimidine (B1678525) derivatives have been synthesized to serve as probes for monitoring biological systems. For instance, 2,4,5-triaminopyrimidines have been developed as fluorescent probes for monitoring cell viability. rsc.org These probes are designed to accumulate in dead cells and interact with dsDNA, leading to a detectable fluorescent signal. rsc.org While these are not direct derivatives of the scaffold , the principles of their design are applicable.

In another example, a fluorescent derivative of 2,2'-bipyrimidine (B1330215) was synthesized and conjugated to bovine serum albumin to demonstrate its utility as a biocompatible probe. nih.gov The conjugation was achieved through the formation of a covalent bond between an amino group on the fluorophore and carboxylate groups on the protein, a strategy directly translatable to the aminomethyl group of the this compound scaffold. nih.gov Furthermore, pyrimidine-BODIPY conjugates have been designed as bifunctional agents for both imaging and therapeutic purposes, highlighting the versatility of the pyrimidine core in creating advanced chemical probes. clockss.org

The choice of fluorophore can be tailored to the specific application, with options ranging from classic dyes like fluorescein (B123965) and rhodamine to more advanced, environmentally sensitive dyes that report on their local microenvironment.

Table 1: Examples of Fluorescently Labeled Pyrimidine Scaffolds and Their Applications

Pyrimidine ScaffoldFluorescent TagApplicationReference
2,4,5-TriaminopyrimidineIntrinsicCell viability monitoring rsc.org
2,2'-BipyrimidineIntrinsicProtein binding studies nih.gov
PyrimidineBODIPYTumor cell imaging and therapy clockss.org

Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or nucleic acid, is a cornerstone of chemical biology. The aminomethyl group of this compound is a prime site for bioconjugation. Standard bioconjugation chemistries that can be employed include:

Amide Bond Formation: Reaction with activated carboxylic acids (e.g., NHS esters) on a protein or other molecule to form a stable amide linkage.

Reductive Amination: Reaction with an aldehyde or ketone on a target molecule in the presence of a reducing agent to form a secondary amine.

Isothiocyanate Chemistry: Reaction with isothiocyanates to form a thiourea (B124793) linkage.

These strategies allow for the site-specific labeling of biomolecules with the this compound scaffold, enabling a wide range of applications from pull-down assays to identify protein targets to the development of targeted therapeutics. The stability of the resulting covalent bond is crucial for most biological applications. nih.gov

Exploration in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. nih.gov The this compound scaffold is an excellent building block for inclusion in such libraries due to its drug-like properties and the presence of a reactive handle for diversification.

The primary amine of this compound allows for its ready integration into larger and more complex molecular architectures through a variety of chemical reactions. The most common approach is amide bond formation, where the amine is coupled with a diverse set of carboxylic acids. This "build-couple-transform" strategy allows for the generation of large libraries of compounds with varied substituents. nih.gov

For example, a library can be constructed by reacting this compound with a collection of carboxylic acid building blocks, each possessing different chemical features (e.g., aromatic rings, aliphatic chains, heterocyclic systems). This approach has been successfully used to create libraries based on other privileged scaffolds like 1,4-benzodiazepines and pyrazolopyrimidines. researchgate.netrsc.org The resulting library of amides can then be screened for a desired biological activity.

To maximize the skeletal diversity of a combinatorial library based on the this compound scaffold, modifications can be introduced at multiple positions.

Derivatization of the Amine: As discussed, the primary amine is the most straightforward point of diversification. Beyond simple amide formation, it can be used in reactions like sulfonylation, urea (B33335) formation, and multicomponent reactions to introduce a wide array of functional groups.

Modification of the Pyrimidine Ring: While more challenging, the pyrimidine ring itself can be a target for diversification. For instance, if a suitable precursor is used, substituents can be introduced at other positions on the ring. Halogenated pyrimidines can undergo cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-nitrogen bonds.

Ring Transformation Reactions: Under certain conditions, the pyrimidine ring can undergo ring transformation reactions to yield other heterocyclic systems, dramatically increasing skeletal diversity. For example, pyrimidine salts have been shown to react with nucleophiles to form pyridines or pyrazoles. clockss.orgwur.nl

By employing a combination of these strategies, vast and structurally diverse libraries of compounds can be generated from the this compound scaffold, increasing the probability of discovering novel bioactive molecules.

Fundamental Mechanistic Chemical Studies (e.g., reaction mechanisms, solvent effects)

Understanding the fundamental chemical reactivity of the this compound scaffold is crucial for its effective use in synthesis and for predicting its behavior in biological systems. Mechanistic studies can shed light on reaction pathways, transition states, and the influence of external factors like solvents.

The reactivity of this scaffold is determined by its three key components: the pyrimidine ring, the cyclopropyl (B3062369) group, and the aminomethyl side chain.

Pyrimidine Ring Reactivity: The pyrimidine ring is an electron-deficient heterocycle. This property makes it susceptible to nucleophilic attack, particularly if the ring is further activated by quaternization of one of the nitrogen atoms or by the presence of electron-withdrawing groups. wur.nlelsevierpure.com The reactivity of the ring can be influenced by the solvent, with polar solvents potentially altering reaction rates and selectivities.

Cyclopropyl Group Stability and Reactivity: The cyclopropyl group is a strained three-membered ring that can exhibit unique reactivity. While generally stable, under certain conditions (e.g., in the presence of transition metals or strong acids), it can undergo ring-opening reactions. Mechanistic studies on cyclopropanation reactions mediated by metal catalysts provide insight into the formation and potential reactivity of such groups. nih.gov

Aminomethyl Group Reactivity: The primary amine of the aminomethyl group is a nucleophile and a base. Its reactivity is central to most of the derivatization strategies discussed. The pKa of this amine will influence its nucleophilicity and its protonation state at physiological pH. In docking studies of related aminopyrimidine inhibitors, the amine group has been shown to form crucial hydrogen bonds with target proteins.

While specific mechanistic studies on this compound are not widely reported, the extensive literature on the chemistry of pyrimidines, cyclopropanes, and amines provides a solid foundation for predicting its chemical behavior.

Advanced Chemical Applications in Materials Science

Pyrimidine and its derivatives are known for their electron-deficient nature, which makes them useful in the field of materials science, particularly in the development of organic electronics. researchgate.net The incorporation of pyrimidine rings into π-conjugated materials can influence their electronic and optical properties. researchgate.net Applications of pyrimidine-based compounds have been explored in:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine's electron-accepting properties are beneficial for creating materials for electron transport layers and as building blocks for emitters.

Liquid Crystals: The rigid structure of the pyrimidine ring can be exploited in the design of liquid crystalline materials. researchgate.net

Polymers: Modification of polymer surfaces with alkyl pyrimidines can impart antibacterial properties. mdpi.com

However, there are no specific applications reported in the literature for this compound itself in materials science. The potential for this specific scaffold in advanced materials remains an area for future exploration.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for (2-Cyclopropylpyrimidin-5-YL)methanamine

Advanced Computational Approaches for Structure and Reactivity Prediction

Computational chemistry provides powerful tools for understanding the structure and reactivity of molecules, thereby accelerating the drug discovery process. For this compound, advanced computational methods can be employed to predict its physicochemical properties, conformational preferences, and potential interactions with biological targets.

Density Functional Theory (DFT) calculations can be utilized to analyze the electronic structure, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) of the molecule. This information is crucial for understanding its reactivity and intermolecular interactions. researchgate.net Molecular docking studies can be performed to predict the binding affinity and mode of interaction of this compound and its derivatives with various protein targets. nih.govacs.org This can help in identifying potential therapeutic applications and in guiding the design of more potent and selective analogs. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of this compound derivatives with their biological activities, providing valuable insights for lead optimization.

Expansion of Chemical Space through Diversification of the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the generation of diverse chemical libraries for high-throughput screening. Future research will focus on the strategic diversification of this scaffold to explore new regions of chemical space and identify novel bioactive compounds. The pyrimidine (B1678525) ring and the methanamine group offer multiple points for modification, allowing for the introduction of a wide range of substituents. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are fundamental in guiding the diversification process. nih.govresearchgate.netnih.govrsc.org By systematically modifying the scaffold and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for the desired pharmacological effects. This iterative process of design, synthesis, and testing is essential for the development of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. The position and nature of substituents on the pyrimidine ring have been shown to greatly influence the biological activities of pyrimidine derivatives. nih.gov

Elucidation of Molecular Interaction Mechanisms through Chemical Probes

To understand the mechanism of action of this compound and its derivatives, the development of chemical probes is essential. These probes are designed to specifically interact with and label their biological targets, allowing for their identification and characterization. Photoaffinity labeling (PAL) is a powerful technique that utilizes photoreactive groups, such as benzophenones, diazirines, or aryl azides, to covalently link the probe to its target upon photoirradiation. mdpi.comnih.govspringernature.comnih.govacs.org

Future research will involve the design and synthesis of chemical probes based on the this compound scaffold. These probes will incorporate a photoreactive moiety and often a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) group) to facilitate detection and isolation of the target protein-probe complex. The choice of the photoreactive group is critical and can influence the labeling efficiency and specificity. acs.org The successful application of these probes will provide invaluable insights into the molecular targets and signaling pathways modulated by this class of compounds.

Integration with Emerging Chemical Technologies (e.g., flow chemistry, AI-driven synthesis)

The integration of emerging technologies like flow chemistry and artificial intelligence (AI) is set to revolutionize the synthesis and optimization of pharmaceutical compounds.

Retrosynthetic analysis: Predict potential synthetic pathways starting from commercially available materials. researchgate.net

Reaction optimization: Identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts. researchgate.net

De novo design: Generate novel derivatives of the this compound scaffold with improved biological activity profiles. youtube.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-cyclopropylpyrimidin-5-yl)methanamine, and how do reaction conditions impact yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-cyclopropylpyrimidine-5-carbaldehyde with an amine source (e.g., ammonium acetate) under reducing conditions (e.g., NaBH₃CN) can yield the methanamine derivative. Temperature (50–80°C) and solvent choice (ethanol, acetonitrile) critically affect reaction efficiency .
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., δ ~3.8 ppm for CH₂NH₂ in 1^1H NMR) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodology :

  • NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve cyclopropyl and pyrimidine proton couplings.
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 176.2 (calculated for C₈H₁₁N₃).
  • IR : Detect NH₂ stretching vibrations at ~3350 cm⁻¹ and pyrimidine ring vibrations at ~1600 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Solubility in methanol is ~25 mg/mL at 25°C .
  • Stability : Stable at −20°C for >6 months in anhydrous conditions. Degrades in acidic media (pH <4) due to cyclopropyl ring strain .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic Insight : The cyclopropyl ring’s electron-withdrawing effect activates the pyrimidine C-H bonds, facilitating palladium-catalyzed couplings. However, steric hindrance may reduce yields with bulky boronic acids.
  • Experimental Design : Optimize catalyst (Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/ethanol) ratios. Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

  • Data Analysis :

  • Assay Variability : Compare IC₅₀ values across studies using standardized assays (e.g., fluorogenic substrates vs. radioligand binding).
  • Structural Analogues : Benchmark against derivatives like (5-chloropyrazin-2-yl)methanamine, which shows similar NH₂ group-dependent activity .
    • Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule off-target effects .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding between the NH₂ group and kinase hinge region (e.g., Met793).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with experimental IC₅₀ data from kinase inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.